2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol is an organic compound with a complex structure that includes both phenolic and imine functional groups
Vorbereitungsmethoden
The synthesis of 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylphenol with ethyl isocyanate under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Wissenschaftliche Forschungsanwendungen
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol involves its interaction with specific molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the imine group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol can be compared to other phenolic and imine-containing compounds. Similar compounds include:
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-4-methylphenol: Differing by the position of the methyl group, this compound may exhibit slightly different chemical and biological properties.
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-ethylphenol: With an additional ethyl group, this compound may have altered solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C10H13NO2 |
---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-9(11-13)8-5-4-7(2)6-10(8)12/h4-6,12-13H,3H2,1-2H3/b11-9+ |
InChI-Schlüssel |
JBTSJPMTROFANI-PKNBQFBNSA-N |
Isomerische SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)C)O |
Kanonische SMILES |
CCC(=NO)C1=C(C=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.